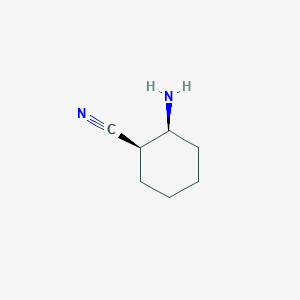

(1R,2S)-2-Aminocyclohexanecarbonitrile

Descripción

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral cyclohexane derivative featuring an amino (-NH₂) and nitrile (-CN) group at adjacent stereogenic centers. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals, where its stereochemistry enables the production of enantiomerically pure drugs. The nitrile group enhances electrophilicity, while the amino group contributes to hydrogen bonding and solubility in polar solvents .

Propiedades

Fórmula molecular |

C7H12N2 |

|---|---|

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

(1R,2S)-2-aminocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m0/s1 |

Clave InChI |

RVGOKHBYNZPVGI-BQBZGAKWSA-N |

SMILES isomérico |

C1CC[C@@H]([C@@H](C1)C#N)N |

SMILES canónico |

C1CCC(C(C1)C#N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Aminocyclohexanecarbonitrile typically involves the following steps:

Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.

Cyclohexylamine to (1R,2S)-2-Aminocyclohexanecarbonitrile:

Industrial Production Methods

In industrial settings, the production of (1R,2S)-2-Aminocyclohexanecarbonitrile may involve more scalable methods such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction and amination steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-Aminocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or nitriles.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

(1R,2S)-2-Aminocyclohexanecarbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism by which (1R,2S)-2-Aminocyclohexanecarbonitrile exerts its effects involves:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.

Comparación Con Compuestos Similares

Key Structural and Physicochemical Comparisons

The following table summarizes critical differences between (1R,2S)-2-Aminocyclohexanecarbonitrile and related compounds:

Notes:

- *Theoretical properties for (1R,2S)-2-Aminocyclohexanecarbonitrile inferred from analogs.

- Hydrochloride salts (e.g., entries 2–4) improve solubility but increase molecular mass.

Functional and Stereochemical Insights

Ring Size Effects: Cyclopentane derivatives (e.g., (1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride) exhibit smaller ring strain and altered reactivity compared to cyclohexane analogs. This impacts their suitability in ring-opening reactions . Cyclohexane-based compounds (e.g., cis/trans-2-aminocyclohexanol) benefit from chair conformations, enhancing stereochemical stability .

Substituent Influence: Nitrile vs. Hydroxyl: The -CN group in (1R,2S)-2-Aminocyclohexanecarbonitrile increases electrophilicity compared to hydroxylated analogs (e.g., 2-hydroxycyclopentanecarbonitrile), making it more reactive in nucleophilic additions . Amino Group: Protonation of -NH₂ in hydrochloride salts (e.g., entries 2–4) improves aqueous solubility, critical for biological applications .

Stereochemistry: Cis isomers (e.g., cis-2-aminocyclohexanol hydrochloride) exhibit higher melting points than trans counterparts due to stronger intermolecular hydrogen bonding . The (1R,2S) configuration in the target compound likely enhances chiral recognition in asymmetric catalysis .

Actividad Biológica

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound (1R,2S)-2-Aminocyclohexanecarbonitrile features a cyclohexane ring with an amino group and a carbonitrile group. Its stereochemical configuration contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that (1R,2S)-2-Aminocyclohexanecarbonitrile exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the microdilution method.

Table 1: Antimicrobial Activity of (1R,2S)-2-Aminocyclohexanecarbonitrile

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Bacillus altitudinis | 32 | 64 |

| Bacillus pumilus | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Staphylococcus aureus | 32 | 64 |

These results indicate that the compound is particularly effective against certain Bacillus species, suggesting potential applications in agricultural or clinical settings.

Cytotoxicity Studies

The cytotoxic effects of (1R,2S)-2-Aminocyclohexanecarbonitrile were assessed against various cancer cell lines. The compound's ability to inhibit cell proliferation was measured using IC50 values.

Table 2: Cytotoxic Activity of (1R,2S)-2-Aminocyclohexanecarbonitrile

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| MDA-MB-231 (Breast Cancer) | 22 |

| MRC-5 (Healthy Lung Cells) | >100 |

The results demonstrate that while the compound shows significant cytotoxicity against cancer cell lines, it exhibits lower toxicity towards healthy lung fibroblasts, indicating a degree of selectivity that is desirable in anticancer drug development.

Molecular docking studies have been conducted to elucidate the interaction of (1R,2S)-2-Aminocyclohexanecarbonitrile with key biological targets such as epidermal growth factor receptors (EGFR). The findings suggest that the compound can effectively bind to EGFR, potentially inhibiting its activity and thus interfering with cancer cell proliferation.

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of similar compounds in the cyclohexane family. For instance:

- Case Study A : A derivative of cyclohexane with a similar functional group showed enhanced cytotoxicity when compared to its non-chiral counterparts.

- Case Study B : The introduction of different substituents on the cyclohexane ring was found to significantly alter the antimicrobial potency against specific strains.

These studies underscore the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.